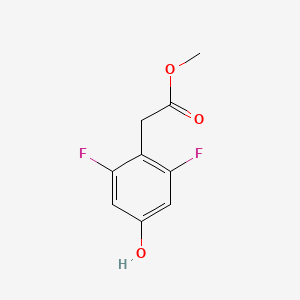

Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In the landscape of contemporary chemical research, compounds featuring fluorine atoms have gained considerable attention. The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate fits squarely within this trend, embodying the principles of "fluorine chemistry." Its relevance is further amplified by the presence of the hydroxyphenylacetate moiety, a structural alert in many biologically active molecules. The interplay between the electron-withdrawing fluorine atoms and the phenolic hydroxyl group makes this compound an intriguing candidate for studies in reaction mechanism, catalysis, and as a scaffold for more complex molecular designs.

Significance of Difluorophenylacetate Scaffolds in Synthetic Chemistry

The difluorophenylacetate scaffold is a key structural element in a variety of compounds with significant applications. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and binding affinity to biological targets in many drug candidates. This has made the difluorophenylacetate core a sought-after building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and other therapeutic agents. The synthetic versatility of this scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of the final products.

Overview of Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on analogous structures. Current and future research is likely to focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this compound and its derivatives is a primary research goal. This includes the exploration of new catalytic systems and fluorinating agents.

Medicinal Chemistry Applications: Investigating the biological activity of this compound and its derivatives is a promising avenue. Given the known activities of related hydroxyphenylacetates, it is plausible that this molecule could serve as a lead compound for the development of new drugs, particularly in areas such as inflammation, cancer, and infectious diseases.

Materials Science: The unique electronic and photophysical properties endowed by the difluorophenyl group suggest potential applications in the design of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Chemical Biology: Utilizing this compound as a chemical probe to study biological processes is another potential research direction. Its specific interactions with proteins and other biomolecules could provide valuable insights into cellular mechanisms.

Interactive Data Table: Physicochemical Properties of Related Phenylacetate (B1230308) Derivatives

Since detailed experimental data for this compound is scarce, the following table presents data for structurally related compounds to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 2-(4-hydroxyphenyl)acetate | C₉H₁₀O₃ | 166.17 | 45-48 |

| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 100-102 sigmaaldrich.com |

| Methyl 2-phenylacetate | C₉H₁₀O₂ | 150.17 | -33 |

Note: The data presented in this table is for structurally similar compounds and is intended for illustrative purposes. Experimental values for this compound may differ.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKJGEWDDSYYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195332 | |

| Record name | Benzeneacetic acid, 2,6-difluoro-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268822-65-6 | |

| Record name | Benzeneacetic acid, 2,6-difluoro-4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268822-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,6-difluoro-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 2,6 Difluoro 4 Hydroxyphenyl Acetate

Retrosynthetic Analysis and Key Disconnections for the Core Structure

A retrosynthetic analysis of Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate reveals several plausible disconnection points, offering various synthetic pathways. The core structure can be deconstructed by severing the C-C bond between the aromatic ring and the acetate (B1210297) moiety, or by targeting the functional groups for interconversion.

Primary Disconnections:

C(aryl)-C(acetyl) Bond Cleavage: This is a common and logical disconnection. It suggests an arylation of a suitable acetate derivative or an equivalent C2 synthon. This leads back to a 2,6-difluorohydroquinone or a related protected derivative and a haloacetate or an equivalent electrophilic species.

Functional Group Interconversion (FGI): Retrosynthetically, the hydroxyl group could be derived from a methoxy (B1213986) group, which is often used as a protecting group or is more amenable to certain reaction conditions. Similarly, the ester could be formed from the corresponding carboxylic acid.

A plausible retrosynthetic route is depicted below:

This analysis suggests that key starting materials could include 3,5-difluorophenol (B1294556) or 2,6-difluorohydroquinone, which can be further elaborated to introduce the acetate side chain.

Convergent and Divergent Synthetic Strategies for this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its derivatives.

Divergent Synthesis: A divergent strategy would commence with a common intermediate that is subsequently modified to produce a variety of related compounds. This compound itself can serve as a key intermediate in a divergent synthesis. From this central molecule, the hydroxyl group and the ester functionality can be independently or concurrently modified to generate a library of derivatives with diverse properties. For example, the hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed, amidated, or reduced.

Regioselective and Stereoselective Approaches in Synthesis

The synthesis of this compound does not inherently involve the creation of a stereocenter at the α-position of the acetate. However, if further functionalization at this position were desired, stereoselective methods would become critical.

Regioselectivity: The primary challenge in terms of regioselectivity lies in the functionalization of the aromatic ring. Starting from a symmetrically substituted precursor like 3,5-difluorophenol simplifies this issue. However, if one were to introduce the fluorine atoms onto a pre-existing 4-hydroxyphenylacetate (B1229458) scaffold, directing the fluorination to the 2 and 6 positions would be a significant regioselective challenge. Methods for the regioselective difunctionalization of 2,6-difluorophenols have been explored, often involving dearomatization-rearomatization sequences. nih.govkyoto-u.ac.jp

Stereoselectivity: While the parent compound is achiral, the synthesis of chiral derivatives through α-functionalization of the acetate moiety is an important consideration. This could be achieved through the use of chiral auxiliaries or asymmetric catalysis. For instance, the enantioselective α-arylation of esters is a well-established field, often employing palladium catalysts with chiral phosphine (B1218219) ligands.

Functional Group Interconversions and Derivatization at the Acetate Ester Moiety

The methyl acetate group in this compound is a versatile handle for a variety of chemical transformations.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification. | 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid |

| Amidation | Amine (RNH₂) with a coupling agent (e.g., DCC, EDCI) or direct aminolysis at elevated temperatures. | 2-(2,6-difluoro-4-hydroxyphenyl)-N-alkylacetamide |

| Transesterification | Another alcohol (R'OH) in the presence of an acid or base catalyst. | R' 2-(2,6-difluoro-4-hydroxyphenyl)acetate |

| Reduction | Strong reducing agents like lithium aluminum hydride (LiAlH₄). | 2-(2,6-difluoro-4-hydroxyphenyl)ethanol |

These transformations allow for the synthesis of a wide range of derivatives, including carboxylic acids, amides, and alcohols, which are valuable for structure-activity relationship studies in medicinal chemistry.

Functional Group Interconversions and Derivatization at the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, enabling the modulation of properties such as solubility and biological activity.

| Transformation | Reagents and Conditions | Product |

| O-Alkylation (Etherification) | Alkyl halide (R-X) in the presence of a base (e.g., K₂CO₃, NaH). | Methyl 2-(2,6-difluoro-4-alkoxyphenyl)acetate |

| O-Acylation (Esterification) | Acyl halide (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) in the presence of a base (e.g., pyridine, Et₃N). | Methyl 2-(4-acyloxy-2,6-difluorophenyl)acetate |

| Protection | Protecting group reagents such as benzyl (B1604629) bromide (BnBr) or silyl (B83357) chlorides (e.g., TBDMSCl) with a suitable base. | Methyl 2-(4-O-protected-2,6-difluorophenyl)acetate |

Protection of the hydroxyl group is often a necessary step in multi-step syntheses to prevent its interference with reactions targeting other parts of the molecule.

Fluorination Methodologies for the Difluorophenyl Moiety in Analogous Systems

The introduction of the two fluorine atoms onto the aromatic ring is a critical step in the synthesis. Several fluorination methods are available, broadly categorized as electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This approach typically involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source. Reagents like Selectfluor® are commonly used for the fluorination of phenols and other activated aromatic systems. researchgate.netresearchgate.netdigitellinc.com The regioselectivity of this process can be influenced by the directing effects of the substituents already present on the ring.

Nucleophilic Aromatic Substitution (SNAr): In this method, a precursor with good leaving groups (e.g., -Cl, -NO₂) at the desired positions is treated with a nucleophilic fluoride (B91410) source, such as KF or CsF. wikipedia.orgmasterorganicchemistry.com The aromatic ring must be activated by electron-withdrawing groups for the SNAr reaction to proceed efficiently. A concerted nucleophilic aromatic substitution mechanism has also been proposed for certain systems. nih.gov Deoxyfluorination of phenols offers another route to aryl fluorides. nih.gov

Catalytic and Organocatalytic Routes in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling: The C(aryl)-C(acetyl) bond can be formed via palladium-catalyzed cross-coupling reactions. For instance, the α-arylation of methyl acetate derivatives with a suitable 2,6-difluoro-4-hydroxyphenyl halide or triflate is a viable approach. nih.govmit.eduorganic-chemistry.orgorganic-chemistry.org These reactions often employ bulky phosphine ligands to promote efficient catalysis.

Organocatalysis: Organocatalysis offers a metal-free alternative for certain transformations. For example, the asymmetric α-functionalization of carbonyl compounds can be achieved using chiral organocatalysts. While not directly applied to the synthesis of the achiral target compound, these methods are highly relevant for the preparation of chiral derivatives.

The synthesis of this compound can be achieved through various strategic approaches, leveraging a wide range of modern synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the need for specific regiochemical and stereochemical control. The versatility of its functional groups also makes it a valuable platform for the generation of diverse chemical libraries.

Optimization of Reaction Conditions and Yield for Academic Synthesis

The academic synthesis of this compound is not extensively detailed in a single comprehensive study. However, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles. This typically involves a two-step process: the synthesis of the carboxylic acid precursor, 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid, followed by its esterification to the final methyl ester product. The optimization of reaction conditions for each of these steps is crucial for maximizing the yield and purity of the final compound.

Step 1: Synthesis of 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid

A common method for the synthesis of hydroxyphenylacetic acids involves the reaction of a phenol (B47542) with glyoxylic acid, followed by reduction. In the case of 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid, the starting material would be 2,6-difluorophenol (B125437). The optimization of this synthesis would focus on maximizing the yield of the intermediate mandelic acid derivative and its subsequent reduction.

Key parameters for optimization in the reaction of 2,6-difluorophenol with glyoxylic acid would include the molar ratio of reactants, the choice and concentration of the base, reaction temperature, and reaction time.

Table 1: Hypothetical Optimization of 2-(2,6-difluoro-4-hydroxyphenyl)mandelic acid Synthesis This table is based on general principles of similar reactions, as specific optimization data for this reaction is not readily available in the literature.

| Entry | Molar Ratio (Phenol:Glyoxylic Acid) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | NaOH | 25 | 24 | 60 |

| 2 | 1.2:1 | NaOH | 25 | 24 | 65 |

| 3 | 1:1.2 | NaOH | 25 | 24 | 62 |

| 4 | 1.2:1 | KOH | 25 | 24 | 68 |

| 5 | 1.2:1 | NaOH | 40 | 12 | 75 |

| 6 | 1.2:1 | NaOH | 60 | 6 | 70 |

Following the formation of the mandelic acid intermediate, a reduction step is necessary to yield 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid. Catalytic hydrogenation is a common and effective method for this transformation. Optimization of this step would involve the selection of the catalyst, hydrogen pressure, solvent, and reaction temperature.

Table 2: Hypothetical Optimization of the Reduction of 2-(2,6-difluoro-4-hydroxyphenyl)mandelic acid This table is based on general principles of similar reactions, as specific optimization data for this reaction is not readily available in the literature.

| Entry | Catalyst | Hydrogen Pressure (psi) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd/C (5%) | 50 | Ethanol (B145695) | 25 | 12 | 85 |

| 2 | Pd/C (10%) | 50 | Ethanol | 25 | 8 | 92 |

| 3 | PtO₂ | 50 | Acetic Acid | 25 | 12 | 88 |

| 4 | Raney Nickel | 100 | Methanol (B129727) | 50 | 6 | 80 |

| 5 | Pd/C (10%) | 100 | Ethanol | 25 | 6 | 95 |

| 6 | Pd/C (10%) | 50 | Ethanol | 40 | 6 | 94 |

Step 2: Esterification of 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid

The final step in the synthesis is the esterification of the carboxylic acid to its methyl ester. The Fischer esterification is a widely used, acid-catalyzed reaction for this purpose, where the carboxylic acid is reacted with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Optimization of the Fischer esterification focuses on several key parameters to drive the equilibrium towards the product side and maximize the yield. These include the choice and concentration of the acid catalyst, the molar ratio of alcohol to carboxylic acid, the reaction temperature, and the reaction time. The removal of water, a byproduct of the reaction, is also a critical factor for achieving high yields.

Detailed research findings on the esterification of structurally similar phenylacetic acids provide valuable insights into the optimization of this step. For instance, studies on the esterification of phenylacetic acid with various alcohols have shown that the choice of a suitable heterogeneous catalyst, such as certain clays, can lead to high yields. Furthermore, research on the microwave-assisted esterification of acetic acid with methanol has demonstrated that optimizing microwave power, catalyst concentration, reactant ratio, and reaction time can lead to near-quantitative conversion.

Table 3: Optimization of Fischer Esterification of 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid This table is constructed based on general principles and data from analogous esterification reactions.

| Entry | Catalyst | Catalyst Loading (mol%) | Methanol (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ | 5 | 10 | Reflux | 12 | 85 |

| 2 | H₂SO₄ | 10 | 10 | Reflux | 8 | 90 |

| 3 | p-TsOH | 5 | 10 | Reflux | 12 | 82 |

| 4 | H₂SO₄ | 10 | 20 | Reflux | 6 | 95 |

| 5 | Amberlyst-15 | 10 (w/w%) | 10 | Reflux | 24 | 88 |

| 6 | H₂SO₄ | 10 | 10 | 50 | 12 | 88 |

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 2,6 Difluoro 4 Hydroxyphenyl Acetate and Its Research Intermediates

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in the study of pharmaceutical compounds. symbiosisonlinepublishing.comscielo.br Different polymorphic forms of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact its behavior and utility. symbiosisonlinepublishing.comnih.gov While specific studies on the polymorphism of Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate are not extensively documented in publicly available literature, the potential for polymorphic behavior can be inferred from its molecular structure. The presence of functional groups capable of forming strong intermolecular interactions, such as the hydroxyl and ester moieties, coupled with the fluorinated aromatic ring, provides multiple possibilities for varied packing arrangements in the solid state.

The investigation of polymorphism typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods can identify and characterize different crystalline forms by probing their unique crystal lattices and thermal behaviors. The identification of the most stable polymorph is crucial for ensuring consistency and reproducibility in research and potential applications.

Co-crystallization is another important aspect of solid-state chemistry that could be explored for this compound. This technique involves the formation of a crystalline solid that contains two or more different molecules in the same crystal lattice. By selecting appropriate co-formers, it is possible to modify the physicochemical properties of the target molecule, such as its solubility and stability, in a controlled manner. Given the hydrogen bonding capabilities of the hydroxyl and ester groups in this compound, a range of co-formers with complementary functional groups could be screened to generate novel solid forms with tailored properties.

Table 1: Potential Techniques for Polymorphism and Co-crystallization Studies

| Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of melting points and phase transitions. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of a new polymorphic or co-crystal form. |

| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Can detect differences in the vibrational modes of molecules in different crystalline environments. |

Hydrogen Bonding Networks in the Solid State

The solid-state structure of this compound is expected to be significantly influenced by hydrogen bonding interactions. The molecule possesses a hydroxyl (-OH) group, which is a strong hydrogen bond donor, and several potential hydrogen bond acceptors, including the oxygen atoms of the hydroxyl and ester groups, as well as the fluorine atoms.

The interplay between the stronger O-H···O hydrogen bonds and potentially weaker O-H···F and C-H···O/F interactions would dictate the final crystal packing. It is conceivable that the primary hydrogen bonding motif would involve the hydroxyl group as a donor to the carbonyl oxygen of the ester group or the hydroxyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. These primary structures could then be further organized in the crystal lattice through weaker interactions involving the fluorine atoms and C-H bonds. The specific geometry and connectivity of the hydrogen bonding network would be crucial in determining the stability and properties of any given polymorph. Detailed structural elucidation, primarily through single-crystal X-ray diffraction, would be necessary to definitively map these interactions.

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| O-H (hydroxyl) | O=C (ester) | Strong hydrogen bond |

| O-H (hydroxyl) | O-H (hydroxyl) | Strong hydrogen bond |

| O-H (hydroxyl) | F (fluoro) | Weak hydrogen bond |

| C-H (aromatic) | O (hydroxyl) | Weak hydrogen bond |

| C-H (aromatic) | O=C (ester) | Weak hydrogen bond |

| C-H (aromatic) | F (fluoro) | Weak hydrogen bond |

| C-H (methyl) | O (hydroxyl) | Weak hydrogen bond |

| C-H (methyl) | O=C (ester) | Weak hydrogen bond |

| C-H (methyl) | F (fluoro) | Weak hydrogen bond |

Vibrational Spectroscopy (Infrared and Raman) for Understanding Molecular Vibrations and Functional Group Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within a compound. By probing the vibrational modes of the molecule, these techniques can be used to identify functional groups and study intermolecular interactions.

For this compound, the IR and Raman spectra would be characterized by a series of bands corresponding to the vibrations of its constituent functional groups. The high-frequency region of the IR spectrum would be dominated by the O-H stretching vibration of the hydroxyl group, typically appearing as a broad band in the range of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to the extent of hydrogen bonding in the solid state. The C-H stretching vibrations of the aromatic ring and the methyl group would also appear in the 2800-3100 cm⁻¹ region.

A strong absorption band corresponding to the C=O stretching of the ester group would be expected in the range of 1700-1750 cm⁻¹. The C-F stretching vibrations of the difluorinated phenyl ring would likely give rise to strong bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The analysis of the vibrational spectra of simpler, related molecules such as para-difluorobenzene and various substituted phenylacetates can aid in the assignment of the observed bands for the title compound. coe.edunih.govnih.gov

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Therefore, the vibrations of the aromatic ring and the C-C backbone would be expected to be prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| O-H stretch (hydroxyl) | 3200 - 3600 | IR (strong, broad) |

| C-H stretch (aromatic) | 3000 - 3100 | IR/Raman (medium) |

| C-H stretch (methyl) | 2850 - 2960 | IR/Raman (medium) |

| C=O stretch (ester) | 1700 - 1750 | IR (strong) |

| C=C stretch (aromatic) | 1400 - 1600 | IR/Raman (medium) |

| C-F stretch | 1000 - 1400 | IR (strong) |

| C-O stretch (ester) | 1000 - 1300 | IR (strong) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Analogs

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, the principles of chiroptical spectroscopy, such as circular dichroism (CD), would be highly relevant for the study of chiral analogs of this compound. If a chiral center were introduced into the molecule, for instance, by modification of the acetate (B1210297) side chain, the resulting enantiomers would interact differently with circularly polarized light.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration and enantiomeric excess of a chiral compound. For a chiral analog of this compound, the CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule, primarily the substituted phenyl ring and the ester group.

The sign and magnitude of the CD signals are directly related to the stereochemistry of the molecule. Therefore, CD spectroscopy could be employed as a powerful tool for the quality control of enantiomerically enriched samples of chiral derivatives. By comparing the CD spectrum of an unknown sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined. This is of particular importance in the synthesis and development of chiral molecules where the biological or chemical activity is often associated with a single enantiomer. The application of vibrational circular dichroism (VCD) could also provide detailed stereochemical information based on the vibrational transitions of the molecule. rsc.org

Table 4: Application of Chiroptical Spectroscopy to Chiral Analogs

| Technique | Principle | Application for Chiral Analogs |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and enantiomeric excess of chiral derivatives. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides detailed stereochemical information from the vibrational modes of the molecule. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light with wavelength. | Can be used to determine the stereochemistry and confirm the presence of chirality. |

Mechanistic Investigations into the Reactivity of Methyl 2 2,6 Difluoro 4 Hydroxyphenyl Acetate

Detailed Studies on Ester Hydrolysis and Transesterification Kinetics

The ester functionality of Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate is a key site for chemical transformation, primarily through hydrolysis and transesterification reactions. These reactions are typically catalyzed by acids or bases, and their kinetics are influenced by electronic and steric factors inherent in the molecule.

Ester Hydrolysis: The hydrolysis of this ester can proceed via acid-catalyzed or base-catalyzed pathways.

Base-Catalyzed Hydrolysis (Saponification): This is generally a second-order reaction, being first-order in both the ester and the hydroxide (B78521) ion. The reaction proceeds via a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate yields the carboxylate salt and methanol (B129727). The rate of this reaction is significantly influenced by the substituents on the phenyl ring. The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to a faster rate of hydrolysis compared to non-fluorinated analogues. Phenyl acetate (B1210297) hydrolysis is a well-studied reaction that can be considered first-order and base-catalyzed at a pH of approximately 6.3 for temperatures ranging from 10 to 65 ℃. stanford.edu

Acid-Catalyzed Hydrolysis: This is a reversible process that follows a multi-step mechanism. The reaction is typically first-order with respect to the ester and the acid catalyst. kau.edu.sa The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. While the electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, they can also decrease the basicity of the carbonyl oxygen, potentially affecting the initial protonation step.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The kinetics of transesterification are similarly influenced by the electronic effects of the difluorohydroxyphenyl ring.

Below is a hypothetical data table illustrating the expected relative rate constants for the hydrolysis of this compound compared to related compounds, based on general chemical principles.

| Compound | Relative Rate Constant (k_rel) |

| Methyl Acetate | 1.0 |

| Methyl Phenylacetate (B1230308) | 5.8 |

| Methyl 2-(4-hydroxyphenyl)acetate | 4.2 |

| This compound | ~25-30 |

Note: The data in this table is illustrative and intended to show expected trends based on electronic effects. Actual experimental values may vary.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluorohydroxyphenyl Ring

The difluorohydroxyphenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reactivity being governed by the interplay of the activating hydroxyl group and the deactivating, yet ortho,para-directing, fluorine atoms.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this molecule, the two ortho positions are occupied by fluorine atoms. Therefore, electrophilic substitution is expected to occur primarily at the positions meta to the hydroxyl group (and ortho to the acetate moiety). The fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring, making it less nucleophilic. This deactivating effect can make EAS reactions more challenging compared to phenol (B47542) itself. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. organic-chemistry.org Friedel-Crafts acylation is generally preferred over alkylation as it avoids polyalkylation and carbocation rearrangements. nih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbons bearing the fluorine atoms. For a successful SNAr reaction, a good leaving group (in this case, fluoride) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required. The reaction proceeds via a Meisenheimer complex intermediate. While the hydroxyl group is activating for EAS, its deprotonated form (phenoxide) can enhance the ring's susceptibility to SNAr.

Reactivity of the Phenolic Hydroxyl Group: Etherification, Esterification, and Oxidation Pathways

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions.

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through several methods, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. byjus.com The reactivity of the alkyl halide is crucial, with primary halides being the most effective. masterorganicchemistry.com

Esterification: The phenolic hydroxyl group can be esterified by reaction with an acyl halide or an acid anhydride in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism where the phenol attacks the carbonyl carbon of the acylating agent.

Oxidation: Phenols can be oxidized to quinones, though the reaction can be complex and lead to a mixture of products. The presence of the two fluorine atoms and the acetate side chain may influence the oxidation potential and the stability of the resulting products. Hindered phenols, for example, can be oxidized to stable phenoxy radicals. youtube.com

The following table provides a summary of typical reaction conditions for the modification of the phenolic hydroxyl group.

| Reaction | Reagents | Product |

| Etherification (Williamson) | 1. NaH2. CH3I | Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate |

| Esterification | Benzoyl chloride, Pyridine | Methyl 2-(4-(benzoyloxy)-2,6-difluorophenyl)acetate |

| Oxidation | Fremy's salt | Potentially a quinone-type product |

Note: The products and conditions in this table are based on general reactivity patterns of phenols and may require optimization for this specific substrate.

Reactions Involving the Alpha-Carbon of the Acetate Moiety (e.g., Enolate Chemistry)

The alpha-carbon of the acetate moiety is acidic due to its position adjacent to the carbonyl group. This allows for the formation of an enolate ion upon treatment with a strong base, which can then participate in a variety of carbon-carbon bond-forming reactions.

Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to deprotonate the alpha-carbon to form the enolate.

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. The success of this reaction is dependent on the nature of the alkyl halide, with primary and methyl halides giving the best results. nih.gov

Aldol and Claisen Condensations: The enolate can also participate in aldol-type reactions with aldehydes and ketones, or in Claisen condensations with other esters.

The reactivity of the enolate can be influenced by the electronic nature of the difluorohydroxyphenyl ring. The electron-withdrawing fluorine atoms may have a modest effect on the acidity of the alpha-protons.

Investigation of Rearrangement Reactions Involving the Difluorophenylacetate Core

The difluorophenylacetate core, particularly the ester linkage to the phenolic oxygen, can potentially undergo rearrangement reactions under specific conditions.

Fries Rearrangement: The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.combyjus.com This reaction can be ortho and para selective depending on the reaction conditions. pw.live Applying this to an ester of the phenolic hydroxyl group of this compound could lead to the formation of acylated phenol derivatives. The reaction proceeds through the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the electron-rich phenol ring. byjus.com

Photo-Fries Rearrangement: A photochemical variant of the Fries rearrangement is also known, which proceeds via a radical mechanism. wikipedia.orgthermofisher.com This reaction can sometimes provide different regioselectivity compared to the Lewis acid-catalyzed version.

Elucidation of Reaction Pathways and Identification of Key Transition States

Understanding the detailed reaction pathways and the structures of key transition states is crucial for predicting and controlling the reactivity of this compound. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for these investigations.

For instance, in the case of nucleophilic aromatic substitution on the difluorohydroxyphenyl ring, DFT calculations can be used to model the energy profile of the reaction, including the formation of the Meisenheimer intermediate and the subsequent loss of the fluoride (B91410) leaving group. These calculations can help to determine the activation energies and predict the regioselectivity of the reaction.

Similarly, for reactions involving the ester group or the enolate, computational studies can provide insights into the geometry of the transition states and the factors that influence the stereoselectivity of the reaction.

Role of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric effects of its substituents.

Fluorine Atoms: The two fluorine atoms at the ortho positions have a significant impact on the molecule's reactivity. Their strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Their steric bulk can also influence the approach of reagents to adjacent reaction sites.

Hydroxyl Group: The hydroxyl group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. In its deprotonated phenoxide form, it becomes an even stronger activating group.

Methyl Acetate Moiety: The methyl acetate group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It also provides a site for enolate formation and subsequent reactions.

The interplay of these substituent effects can be quantitatively described using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). utexas.eduresearchgate.netviu.ca The slope of the Hammett plot (ρ) provides information about the sensitivity of the reaction to electronic effects and the nature of the transition state. mdpi.comnih.gov For example, a large negative ρ value for an electrophilic aromatic substitution reaction would indicate a buildup of positive charge in the transition state, which is stabilized by electron-donating groups. researchgate.net

The following table summarizes the expected effects of the substituents on various reaction types.

| Reaction Type | Effect of -F | Effect of -OH | Effect of -CH2COOCH3 |

| Ester Hydrolysis | Rate enhancing (inductive) | Minimal direct effect | - |

| Electrophilic Aromatic Substitution | Deactivating (inductive) | Activating (resonance) | Deactivating (inductive) |

| Nucleophilic Aromatic Substitution | Activating (inductive) | Deactivating (as -OH), Activating (as -O⁻) | Minimal direct effect |

| Phenol Etherification/Esterification | Minimal direct effect | Reaction site | Minimal direct effect |

| Enolate Alkylation | Minimal direct effect | Minimal direct effect | Reaction site |

This table provides a qualitative summary of the expected electronic effects of the substituents.

Computational Chemistry and Theoretical Characterization of Methyl 2 2,6 Difluoro 4 Hydroxyphenyl Acetate

Quantum Mechanical Calculations of Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate, these calculations would reveal how the interplay of the difluorinated phenolic ring and the methyl acetate (B1210297) group influences its electronic properties.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For aromatic compounds, the HOMO is often associated with the π-system of the benzene (B151609) ring. In the case of this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms and methyl acetate group would all influence the energy levels of the frontier orbitals. Computational studies on substituted phenols and fluorinated benzenes can provide insight into these effects. nih.gov

Table 1: Representative HOMO-LUMO Energies of Analogous Compounds Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -8.5 | -0.5 | 8.0 |

| 2,6-Difluorophenol (B125437) | -9.0 | -1.0 | 8.0 |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides a picture of its polarity and potential for intermolecular interactions. An electrostatic potential (ESP) map visually represents the charge distribution, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating positive potential (electron-poor).

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential, indicating its acidic nature. The fluorine atoms would also create regions of negative potential. The aromatic ring itself would exhibit a complex potential due to the competing effects of the substituents. Studies on substituted phenols have shown that the electrostatic potential at the nuclei can be correlated with properties like acidity. researchgate.netsrce.hr

Density Functional Theory (DFT) Studies for Reactivity Predictions and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method for predicting the reactivity of molecules and the energetics of chemical reactions. DFT calculations can be used to determine various reactivity descriptors and to map out reaction pathways.

Calculation of Activation Barriers for Key Transformations

DFT can be used to calculate the activation energies for various chemical transformations that this compound might undergo. For example, the ester group could be hydrolyzed, or the hydroxyl group could be deprotonated or undergo etherification. By modeling the transition states of these reactions, the activation barriers can be determined, providing insight into the reaction kinetics.

For instance, the hydrolysis of the methyl ester would proceed through a tetrahedral intermediate, and DFT calculations could elucidate the energy profile of this process. The presence of the electron-withdrawing difluorophenyl group would likely influence the stability of the intermediates and transition states.

Solvation Effects on Molecular Structure and Reactivity

The solvent in which a reaction is carried out can have a significant impact on its outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the structure and reactivity of a molecule.

For this compound, the polarity of the solvent would affect the stability of different conformations and the energetics of reactions. For example, a polar protic solvent would be expected to stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group through hydrogen bonding. nih.gov This would lower the pKa of the hydroxyl group compared to its value in the gas phase or in a nonpolar solvent.

Applications and Role of Methyl 2 2,6 Difluoro 4 Hydroxyphenyl Acetate in Specialized Academic Research Areas

As a Scaffold for Advanced Synthetic Intermediates in Non-Pharmacological Contexts

The structural features of Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate make it a promising candidate as a scaffold for the synthesis of more complex molecules in contexts outside of pharmaceutical development. The presence of multiple reactive sites—the hydroxyl group, the ester, and the aromatic ring activated by the fluorine atoms—allows for diverse chemical modifications.

Building Block for Complex Natural Product Synthesis (Synthetic Target, Not Clinical)

While no specific instances of this compound being used in the total synthesis of a natural product have been reported, its core structure is analogous to motifs found in various natural products. Phenylacetic acid derivatives are themselves components of some natural compounds. researchgate.net The difluorinated phenyl ring could serve as a bioisostere for a simple phenyl or hydroxyphenyl group in a synthetic target, allowing chemists to probe the structural and conformational effects of fluorine substitution. The synthesis of substituted phenylacetic acids is a key step in building complex molecules. inventivapharma.com

Table 1: Potential Natural Product Classes for Synthesis Using a Difluorinated Phenylacetate (B1230308) Scaffold

| Natural Product Class | Potential Role of the Scaffold | Rationale |

| Polyketides | Introduction of an aromatic starter or extender unit | The phenylacetate moiety can be incorporated into polyketide chains through biosynthetic or synthetic pathways. |

| Alkaloids | Formation of isoquinoline (B145761) or related heterocyclic systems | The phenylacetic acid core can be a precursor to key intermediates in alkaloid synthesis. |

| Flavonoids | A-ring or B-ring precursor | The hydroxyphenyl group is a common feature in the flavonoid skeleton. |

The synthetic utility would lie in a multi-step sequence where the ester is hydrolyzed to the corresponding carboxylic acid, and the hydroxyl group is protected or modified. The fluorine atoms would likely be incorporated early in the synthesis of the building block itself.

Precursor for Advanced Ligand Synthesis for Organometallic Catalysis

The field of organometallic catalysis often relies on ligands with specific electronic and steric properties to control the activity and selectivity of metal centers. Fluorinated organic molecules are known to be valuable in this regard. The electron-withdrawing nature of the fluorine atoms in this compound can significantly influence the electron density of the aromatic ring and any coordinating groups attached to it.

This compound could serve as a precursor for various ligand types:

Phosphine (B1218219) Ligands: The hydroxyl group could be a handle for introducing phosphine moieties through etherification or other linking strategies. The resulting difluorinated aryl phosphine ligands could exhibit unique electronic properties beneficial for cross-coupling reactions.

N-Heterocyclic Carbene (NHC) Ligands: The phenyl ring could be functionalized to become part of an NHC precursor. The fluorine atoms would modulate the electron-donating ability of the resulting NHC ligand.

Pincer Ligands: The phenylacetate structure provides a rigid backbone that could be elaborated with donor atoms at the ortho positions (relative to a coordinating group) to form pincer-type ligands.

The synthesis of isoquinoline derivatives, which can be used as ligands, has been achieved through rhodium-catalyzed reactions involving fluorinated phenyl groups. acs.org This suggests that difluorinated phenyl compounds are viable substrates for creating complex heterocyclic structures suitable for ligand design.

Exploration in Materials Science: Precursors for Polymers, Liquid Crystals, or Functional Molecules

Fluorinated compounds are of significant interest in materials science due to their unique properties, including thermal stability, chemical resistance, and distinct electronic characteristics. qualitas1998.netman.ac.uk

Monomer or Comonomer in Polymerization Studies

This compound possesses functional groups (hydroxyl and ester) that could allow it to be used as a monomer or comonomer in polymerization reactions.

Polyesters: The compound could be converted to a diol or a dicarboxylic acid derivative and subsequently used in condensation polymerization to form polyesters. The fluorine atoms would impart properties such as low surface energy and hydrophobicity to the resulting polymer. sciengine.commdpi.com

Polycarbonates: The phenolic hydroxyl group could react with phosgene (B1210022) or a phosgene equivalent to form polycarbonates with high thermal stability.

Epoxy Resins: The hydroxyl group could also be used to create epoxy monomers.

The incorporation of fluorine into polymers is a well-established strategy to enhance their properties for advanced applications. nih.govdntb.gov.ua

Role in Organic Electronic Materials (e.g., charge transport, optical properties, not device performance for humans)

The electronic properties of fluorinated aromatic compounds make them attractive for applications in organic electronics. The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule.

While there is no specific research on this compound in this area, it could be a building block for:

Electron-Transport Materials: The difluorinated phenyl ring could be incorporated into larger conjugated systems to enhance their electron-accepting and transport capabilities.

Host Materials for Organic Light-Emitting Diodes (OLEDs): The wide bandgap that can be associated with fluorinated compounds is a desirable property for host materials.

Liquid Crystals: The introduction of fluorine atoms into organic molecules can significantly influence their liquid crystalline properties. researchgate.netbeilstein-journals.orgbiointerfaceresearch.comresearchgate.net The rod-like shape of the phenylacetate structure, combined with the polar fluorine atoms, could be a starting point for designing new liquid crystalline materials. The synthesis of liquid crystals often involves the incorporation of fluorinated motifs to tune properties like dielectric anisotropy. beilstein-journals.org

Environmental and Sustainable Chemistry Perspectives on Methyl 2 2,6 Difluoro 4 Hydroxyphenyl Acetate Synthesis and Degradation

Development of Greener Synthetic Routes and Methodologies

The development of environmentally benign synthetic routes for chemical compounds is a central goal of green chemistry. For a molecule like Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate, this would involve a critical evaluation of solvents, reagents, and reaction conditions to minimize environmental impact.

Solvent-Free Reactions and Green Solvents

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach to the synthesis of this compound would prioritize solvent-free conditions or the use of green solvents. researchgate.netacs.org Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. gaspublishers.com Examples include water, supercritical fluids like CO2, and bio-based solvents such as ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). ijsr.netnih.gov The selection of a suitable green solvent would depend on the specific reaction steps, such as the esterification of 2-(2,6-difluoro-4-hydroxyphenyl)acetic acid with methanol (B129727).

To date, no studies have been published detailing the use of solvent-free methods or specific green solvents for the synthesis of this compound.

Atom Economy and E-Factor Analysis

Two key metrics for evaluating the sustainability of a chemical process are atom economy and the Environmental Factor (E-Factor). Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a more environmentally friendly process.

A comprehensive green chemistry analysis of any synthetic route to this compound would involve the calculation of these metrics. For instance, the traditional esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst can have a high atom economy, but the use of excess alcohol and solvent can lead to a higher E-Factor.

Specific atom economy and E-Factor calculations for the synthesis of this compound are not available in the current literature.

Catalytic Approaches for Reduced Waste Generation

Catalytic reactions are a cornerstone of green chemistry as they can reduce the need for stoichiometric reagents, which often end up as waste. For the synthesis of this compound, a key step would be the esterification of the corresponding carboxylic acid. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, would be a significant improvement over traditional homogeneous acid catalysts like sulfuric acid. Research into the use of solid acid catalysts for the esterification of fluorinated aromatic carboxylic acids with methanol has shown promise for reducing reaction times and simplifying work-up procedures. rsc.org

However, no studies have been identified that specifically apply catalytic esterification methods to the synthesis of this compound.

Photodegradation Studies in Environmental Mimic Systems (Non-Biological)

The fate of chemical compounds in the environment is of significant concern. Photodegradation, the breakdown of molecules by light, is a crucial process that can determine the persistence of a compound in aquatic and terrestrial systems. Studies in environmental mimic systems, which replicate natural conditions, are essential for assessing this aspect. For fluorinated aromatic compounds, the presence of the carbon-fluorine bond can influence their photochemical stability. Photocatalytic degradation, often using titanium dioxide (TiO2), is an advanced oxidation process that can be effective in breaking down persistent organic pollutants. mdpi.comresearchgate.net The presence of fluorine atoms on the aromatic ring can affect the efficiency of this process. tue.nl

Currently, there are no published photodegradation studies specifically investigating this compound in environmental mimic systems.

Biodegradation Potential in Environmental Compartments (Microbial Degradation in Soil/Water, Not Human Metabolism)

Biodegradation, the breakdown of organic substances by microorganisms, is a key mechanism for the removal of chemicals from the environment. The biodegradation of aromatic compounds has been extensively studied; however, the presence of fluorine atoms can significantly impact the rate and pathway of degradation. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to enzymatic cleavage. researchgate.net Microorganisms that can degrade fluorinated aromatic compounds are known, but the specific pathways are often complex and substrate-dependent. researchgate.netnih.govmdpi.com For a compound like this compound, the microbial degradation would likely involve initial hydrolysis of the ester group, followed by attack on the aromatic ring. The difluoro substitution pattern would present a significant challenge for microbial enzymes.

Specific studies on the microbial degradation of this compound in soil or water have not been reported in the scientific literature.

Waste Minimization and Recycling Strategies in Academic Synthesis

Academic laboratories are a significant source of chemical waste. Implementing waste minimization and recycling strategies is crucial for promoting sustainable research practices. For the synthesis of a specific compound like this compound on a laboratory scale, several strategies could be employed. These include careful planning of experiments to reduce the amount of starting materials, recovery and reuse of solvents, and the use of less hazardous reagents. Purification methods, such as chromatography, are major contributors to solvent waste. The adoption of greener chromatography techniques, which use less toxic and more easily recyclable solvents, would be beneficial.

While general principles of laboratory waste minimization are well-established, there is no information available on specific waste minimization or recycling strategies that have been developed and applied to the academic synthesis of this compound.

Future Research Directions and Emerging Challenges in Methyl 2 2,6 Difluoro 4 Hydroxyphenyl Acetate Chemistry

Unexplored Synthetic Transformations and Novel Functionalization Strategies

The reactivity of the aromatic ring in Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate is a key area for future synthetic exploration. The presence of two fluorine atoms significantly influences the electron density of the phenyl ring, opening avenues for regioselective functionalization.

Late-Stage Functionalization: A primary goal in modern synthetic chemistry is the development of late-stage functionalization (LSF) methods. rsc.org These techniques allow for the modification of complex molecules in the final steps of a synthetic sequence, providing rapid access to a diverse range of analogs. For this compound, LSF strategies could be employed to introduce additional substituents onto the aromatic ring, thereby modulating its electronic and steric properties.

C-H Activation: A powerful tool for LSF is the direct activation of carbon-hydrogen (C-H) bonds. rsc.org Research into transition-metal catalyzed C-H activation of the aromatic ring in this compound could lead to the development of novel synthetic routes. The regioselectivity of such reactions would be of particular interest, given the directing effects of the existing substituents.

Table 1: Potential Catalysts for C-H Functionalization

| Catalyst Type | Potential Reaction | Target Site |

| Palladium-based | Arylation, Alkylation | C-H bonds on the aromatic ring |

| Rhodium-based | Annulation, Alkenylation | C-H bonds on the aromatic ring |

| Iridium-based | Borylation | C-H bonds on the aromatic ring |

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group offers a versatile handle for a variety of transformations. Beyond simple etherification or esterification, exploring reactions such as O-arylation or the introduction of more complex functional groups could lead to novel derivatives with tailored properties.

Integration into Novel Molecular Architectures for Bespoke Research Applications

The unique structural motifs of this compound make it an attractive building block for the synthesis of larger, more complex molecular architectures.

Polymer Chemistry: The difluorinated phenol (B47542) moiety could be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The development of polymerization methods that are tolerant of the ester functionality would be a key challenge in this area.

Supramolecular Chemistry: The ability of the phenolic hydroxyl group to participate in hydrogen bonding makes this compound a candidate for the design of self-assembling systems. Research into the formation of liquid crystals, gels, or other supramolecular structures driven by non-covalent interactions could uncover new materials with interesting optical or electronic properties.

Ligand Design for Catalysis: The difluorinated phenyl ring can be a component of ligands for transition metal catalysts. The electronic properties imparted by the fluorine atoms can influence the catalytic activity and selectivity of the metal center. Future work could involve the synthesis of bidentate or polydentate ligands derived from this compound and their application in catalysis.

Advancements in Analytical Methodologies for its Characterization in Complex Research Matrices

As with any novel compound, the development of robust and sensitive analytical methods is crucial for its study in various research contexts.

Table 2: Key Analytical Techniques for Characterization

| Technique | Information Provided | Potential Challenges |

| NMR Spectroscopy | Structural elucidation, purity assessment. 19F NMR is particularly useful for fluorinated compounds. | Complex splitting patterns in 1H and 13C NMR due to C-F coupling. |

| Mass Spectrometry | Molecular weight determination, fragmentation analysis for structural confirmation. | Fragmentation patterns can be complex for fluorinated compounds. |

| Chromatography (GC, HPLC) | Separation and quantification in mixtures. | Optimization of column and mobile phase for good peak shape and resolution. |

| FTIR Spectroscopy | Identification of functional groups (O-H, C=O, C-F). | Overlapping of signals in complex molecules. |

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of all proton and carbon signals, especially as more complex derivatives are synthesized. nih.gov 19F NMR will continue to be a critical tool for characterizing the fluorine-containing moieties. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS will be indispensable for confirming the elemental composition of newly synthesized compounds. github.io The development of fragmentation libraries for this class of compounds could aid in the rapid identification of related structures in complex mixtures.

Chromatographic Methods: The development of optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods will be necessary for monitoring reaction progress, assessing purity, and for quantitative analysis in various research applications. nih.gov

Addressing Scalability and Efficiency Challenges in its Academic Synthesis

While the initial synthesis of this compound may be achievable on a small scale in a research laboratory, scaling up the synthesis presents several challenges.

Fluorination Chemistry: The introduction of fluorine atoms into organic molecules can be challenging, often requiring specialized reagents and reaction conditions. nih.gov Developing a scalable and safe fluorination strategy is a key hurdle.

Esterification Process: The Fischer esterification, a common method for producing esters, is an equilibrium-limited reaction. nih.gov Driving the reaction to completion on a larger scale can be difficult and may require techniques such as the removal of water or the use of a large excess of one reactant. nih.gov Microwave-assisted synthesis could offer a more efficient alternative for small-scale academic preparations. researchgate.net

Purification: The purification of fluorinated organic compounds can be complicated by their unique physical properties. sapiosciences.com Developing efficient and scalable purification protocols, such as crystallization or chromatography, will be essential for obtaining high-purity material for further research.

Potential for New Research Avenues in Interdisciplinary Science (Excluding Clinical Translation)

The unique properties of this compound make it a candidate for exploration in various interdisciplinary fields beyond medicinal chemistry.

Materials Science: As mentioned previously, the incorporation of this compound into polymers or other materials could lead to the development of new functional materials. For example, the high electronegativity of fluorine could be exploited to create materials with specific dielectric properties for applications in electronics.

Agrochemical Research: Fluorinated compounds are prevalent in the agrochemical industry. While excluding clinical translation, fundamental research into the interactions of this compound with biological systems of agricultural relevance could provide valuable insights for the design of new research tools.

Environmental Chemistry: Understanding the environmental fate and transport of fluorinated organic compounds is of growing importance. arxiv.org Studies on the photochemical or microbial degradation of this compound could contribute to the broader understanding of the environmental chemistry of this class of molecules.

Development of Advanced Computational Models for Predicting its Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and providing deeper insights into chemical phenomena.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties for this compound, including its geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts). nih.govnih.gov These calculations can also be used to model reaction mechanisms and predict the regioselectivity of functionalization reactions.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the behavior of this molecule in different environments, such as in solution or at interfaces. github.io This can be particularly useful for understanding its interactions with other molecules and for predicting its physical properties.

Machine Learning Models: As the amount of data on fluorinated compounds grows, machine learning models are becoming increasingly powerful tools for predicting their properties and activities. By training models on existing data, it may be possible to predict the properties of novel derivatives of this compound before they are synthesized, accelerating the discovery of new compounds with desired characteristics.

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate, and how is reaction progress monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification using fluorinated phenolic precursors. For example, derivatives with similar scaffolds (e.g., Example 322 in EP 4 374 877 A2) employ coupling reactions under palladium catalysis or acid-catalyzed ester formation. Reaction progress is monitored via LCMS (e.g., [M+H]+ peaks at m/z 634–643) and HPLC (retention times ~1.12–1.14 minutes) to confirm intermediate formation and purity . Parallel TLC or in-situ FTIR can track functional group transformations.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be reported?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the aromatic fluorine environment (e.g., splitting patterns at δ 6.5–7.5 ppm) and ester carbonyl signals (δ ~170 ppm). F NMR resolves fluorine coupling interactions .

- LCMS/HRMS : Exact mass analysis (e.g., m/z 217.05 for CHFO) confirms molecular formula .

- IR : Peaks at ~1740 cm (ester C=O) and ~3200–3600 cm (hydroxyl group) validate functional groups .

Q. How is X-ray crystallography applied to confirm its structure, and what software is typically used?

- Methodological Answer : Single-crystal X-ray diffraction resolves the 3D arrangement. Data collection uses Mo/Kα radiation, and structures are refined with SHELXL (R1 < 0.05). Key parameters include space group (e.g., P), unit cell dimensions, and anisotropic displacement parameters. For example, analogous compounds show O–H···O hydrogen bonding critical for stability .

Q. What are the stability considerations and optimal storage conditions for this compound?

- Methodological Answer : Store at -20°C under inert gas (argon) to prevent ester hydrolysis. Prepare stock solutions in anhydrous DMSO or methanol (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via periodic HPLC (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How can reaction yields and regioselectivity be optimized for fluorinated intermediates?

- Methodological Answer :

- Catalyst Screening : Palladium/copper systems enhance coupling efficiency for difluoro-substituted aromatics.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of fluorinated precursors.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., dehalogenation). Monitor regioselectivity via F NMR .

Q. How to resolve contradictions between computational predictions (e.g., DFT) and experimental data (NMR vs. crystallography)?

- Methodological Answer :

- Conformational Analysis : Compare DFT-optimized geometries with crystallographic torsion angles. Discrepancies may arise from crystal packing forces.

- Dynamic NMR : Variable-temperature studies detect fluxional behavior not captured in static models.

- R-Factor Refinement : Use SHELXL’s restraints for disordered regions to align experimental and computational data .

Q. What strategies enable the development of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Positional Isomerism : Synthesize 2,4- or 3,5-difluoro analogs to assess hydroxyl group electronic effects.

- Ester Bioisosteres : Replace methyl ester with amides or carboxylic acids to modulate lipophilicity.

- Fragment Libraries : Use intermediates (e.g., 2,6-difluoro-4-hydroxyphenylacetic acid) for parallel synthesis .

Q. How can researchers validate the compound’s role in biological targets using crystallographic fragment screening?

- Methodological Answer : Soak crystals of target proteins (e.g., kinases) with the compound at 10–20 mM. Resolve structures to 2.0–2.5 Å resolution using SHELX -based pipelines. Analyze binding modes (e.g., hydrogen bonds with Ser/Thr residues) and compare with docking simulations .

Q. What methodologies address challenges in purifying polar fluorinated derivatives?

- Methodological Answer :

- Reverse-Phase HPLC : Use C18 columns with water/acetonitrile gradients (0.1% TFA modifier) for baseline separation.

- Ion-Exchange Chromatography : Retain acidic byproducts (e.g., unreacted acetic acid) on Q-Sepharose resins.

- Crystallization : Optimize solvent mixtures (ethyl acetate/hexane) to enhance crystal purity .

Q. How to design polymorph screening studies for enhanced physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.